5-HT7 agonist 2 -

5-HT7 agonist 2

Catalog Number: EVT-7633743
CAS Number:
Molecular Formula: C23H29N3O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-HT7 agonist 2, also known as 4-(3-furyl)-2-(4-methylpiperazin-1-yl)pyrimidine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of psychiatric disorders. This compound acts as an agonist for the serotonin 5-HT7 receptor, which is implicated in various neurophysiological processes. The receptor's activation has been linked to mood regulation, cognitive function, and synaptic plasticity, making it a target for drug development aimed at treating conditions such as depression and anxiety disorders.

Source and Classification

The compound is classified within the category of serotonin receptor agonists, specifically targeting the 5-HT7 subtype. It has been synthesized and studied in various laboratories focusing on structure-activity relationships to enhance its pharmacological profile. Research indicates that modifications to its structure can significantly influence its binding affinity and selectivity for the 5-HT7 receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-HT7 agonist 2 typically involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available substituted pyrimidines and piperazines.
  2. Reagents: Aryl(heteroaryl)lithium reagents are utilized to generate substituted dihydropyrimidine intermediates.
  3. Reactions: The initial addition reaction is followed by aromatization using agents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .
  4. Purification: Intermediate products are purified using column chromatography techniques .

The synthetic pathway allows for systematic exploration of structural modifications to optimize binding affinity towards the 5-HT7 receptor.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-HT7 agonist 2 features a pyrimidine core substituted with a furyl group and a piperazine moiety. This specific arrangement contributes to its binding properties and receptor selectivity.

  • Molecular Formula: C14H18N4O
  • Molecular Weight: Approximately 258.32 g/mol
  • Key Functional Groups: Pyrimidine ring, piperazine ring, and furyl substituent.

The structural integrity is confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 5-HT7 agonist 2 can be analyzed through its interactions with various biological targets:

  1. Binding Affinity Studies: The compound's affinity for the serotonin 5-HT7 receptor is evaluated using radioligand binding assays.
  2. Functional Assays: Its ability to modulate cyclic adenosine monophosphate levels is assessed in cellular systems expressing the receptor .
  3. Structure-Activity Relationship Studies: Variations in substituents on the pyrimidine core have been systematically studied to determine their effects on receptor binding and functional activity .
Mechanism of Action

Process and Data

The mechanism by which 5-HT7 agonist 2 exerts its effects involves:

  1. Receptor Activation: Upon binding to the serotonin 5-HT7 receptor, the compound activates downstream signaling pathways.
  2. Cyclic Adenosine Monophosphate Production: This activation leads to increased levels of cyclic adenosine monophosphate within cells, influencing neuronal excitability and synaptic plasticity .
  3. Physiological Effects: The modulation of neurotransmitter release contributes to its potential antidepressant effects.

Data from pharmacological studies indicate that the compound exhibits a significant reduction in depressive-like behaviors in animal models, supporting its therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Key physical properties of 5-HT7 agonist 2 include:

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH conditions.

Chemical properties relevant to its biological activity include its lipophilicity, which influences membrane permeability and bioavailability .

Applications

Scientific Uses

5-HT7 agonist 2 has several promising applications:

  1. Psychiatric Research: Investigated for its potential role in treating mood disorders like depression and anxiety.
  2. Neuroscience Studies: Used to explore the mechanisms underlying synaptic plasticity and cognitive functions.
  3. Pharmacological Development: Serves as a lead compound for developing new therapeutics targeting serotonin receptors with improved efficacy and safety profiles.

Research continues to explore the full therapeutic potential of this compound within various neurological contexts .

Introduction to 5-HT7 Receptor Agonism in Modern Neuropharmacology

Evolutionary Significance of 5-HT7 Receptor in Serotonergic Signaling

The 5-HT7 receptor represents one of the most evolutionarily conserved components of the serotonergic system, with origins tracing back over 700 million years. Phylogenetic analyses indicate that 5-HT7 diverged from other serotonin receptors (e.g., 5-HT1, 5-HT2, 5-HT6) prior to the vertebrate-invertebrate split, coinciding with critical advancements in central nervous system (CNS) complexity [4] [8]. This ancient receptor demonstrates remarkable structural conservation across species, with 92–96% amino acid homology between porcine and human variants [4] [5]. Such preservation underscores its fundamental role in biological processes essential for survival.

Three functional splice variants exist in humans (5-HT7(a), 5-HT7(b), 5-HT7(d)), differing primarily in carboxyl-terminal domains that regulate receptor trafficking and G-protein coupling efficiency [4] [7]. Despite structural variations, all isoforms maintain ligand-binding fidelity and constitutive activity via Gs-mediated adenylate cyclase activation, elevating intracellular cAMP—a signaling mechanism conserved from nematodes to mammals [4] [10]. The receptor’s expression in neurodevelopmental niches (e.g., fetal hippocampal CA2/CA3 subfields) further highlights its evolutionary role in neural circuit formation and synaptic plasticity [5].

Table 1: Evolutionary Conservation of 5-HT7 Receptor

SpeciesAmino Acid Homology vs. Human (%)Unique Splice VariantsKey Expression Sites
Human (Homo sapiens)100%h5-HT7(a/b/d)Thalamus, Hippocampus, Cortex
Rat (Rattus norvegicus)96%r5-HT7(a/b/c)Suprachiasmatic nucleus, Hypothalamus
Mouse (Mus musculus)95%m5-HT7(a/b)Striatum (E15), Hippocampus (E18)
Pig (Sus scrofa)92%p5-HT7Coronary artery, Colon
Nematode (C. elegans)48%---Neural ganglia

Rationale for Developing Selective 5-HT7 Agonists: Unmet Needs in CNS Therapeutics

The 5-HT7 receptor modulates pivotal CNS functions disrupted in neuropsychiatric disorders, positioning it as a compelling therapeutic target. Anatomically, its highest density occurs in thalamo-cortical and limbic circuits governing affective states, circadian rhythms, and cognition [1] [3]. Preclinical evidence confirms that 5-HT7 activation enhances synaptic plasticity in the hippocampus and prefrontal cortex—mechanisms directly relevant to cognitive deficits in depression and schizophrenia [3] [10]. Notably, 5-HT7 knockout mice exhibit impaired memory consolidation and aberrant emotional learning, validating the receptor’s role in cognitive-emotional integration [3] [6].

Current antidepressants and antipsychotics inadequately address cognitive dysfunction and anhedonia, with only 30–40% of major depressive disorder patients achieving remission. Critically, atypical antipsychotics (e.g., clozapine, risperidone) and some antidepressants (e.g., amisulpride) exhibit moderate 5-HT7 affinity, suggesting their efficacy may partly derive from indirect receptor modulation [3] [7]. Selective agonists offer mechanistic advantages:

  • Circadian Entrainment: 5-HT7 activation phase-shifts suprachiasmatic nucleus rhythms disrupted in bipolar disorder [3].
  • Neurotrophic Effects: Agonists stimulate neurite outgrowth and spine formation in embryonic cortical cultures, relevant to neurodevelopmental disorders [5].
  • Anti-hyperalgesia: Peripheral 5-HT7 activation reduces visceral pain in irritable bowel syndrome models [6] [9].

Despite this promise, first-generation agonists lacked selectivity, binding 5-HT1A (e.g., 8-OH-DPAT) or 5-HT5A receptors, confounding pharmacological interpretation [7] [10].

Historical Development of 5-HT7 Agonist Chemotypes: From First-Generation to "Agonist 2"

The pursuit of selective 5-HT7 agonists has evolved through three chemotype generations, each addressing limitations of predecessors:

  • First-Generation (1990s–2000s): Characterized by tryptamine derivatives like 5-carboxamidotryptamine (5-CT) and 8-OH-DPAT. These exhibited high 5-HT7 affinity (5-CT Ki = 3–156 nM) but poor selectivity (<10-fold over 5-HT1A/5-HT5A) due to conserved transmembrane binding residues [4] [7]. Ergoline-based AS-19 emerged with moderate selectivity (30-fold over 5-HT1A), yet suffered metabolic instability and limited brain penetration [10].

  • Second-Generation (2005–2015): Featured lipophilic diphenylpiperazines like LP-211. Optimized for CNS penetration, LP-211 showed Ki = 12 nM at 5-HT7, 100-fold selectivity over 5-HT1A, and in vivo efficacy in Rett syndrome models [7] [10]. However, residual σ1 receptor affinity (Ki = 86 nM) and variable inverse agonist activity at splice variants persisted as drawbacks [4].

  • Third-Generation/"Agonist 2" Chemotypes (2015–present): Leverage non-basic scaffolds to circumvent off-target interactions. Pioneered by van Leusen multicomponent synthesis, imidazole derivatives like AGH-107 ("Agonist 2" prototype) achieve Ki = 6 nM at 5-HT7 with 176-fold selectivity over 5-HT1A [10]. Halogen bonding (e.g., 5-iodo substitution in AGH-107) enhances receptor residency, while low basicity (imidazole pKa ~7) minimizes histaminergic interactions. These agents demonstrate full agonist efficacy (EC50 = 19 nM), metabolic stability (t1/2 > 120 min in human microsomes), and brain Cmax = 2723 ng/g after 5 mg/kg i.p. in mice [10].

Table 2: Evolution of Key 5-HT7 Agonist Chemotypes

GenerationPrototype Compound5-HT7 Ki/EC50 (nM)Selectivity vs. 5-HT1AInnovative AttributesLimitations
First5-CTKi = 3–156*<10-foldHigh affinityNon-selective; Short half-life
FirstAS-19EC50 = 6030-foldModerate selectivityLow brain penetration
SecondLP-211Ki = 12; EC50 = 8100-foldOral activity; Cognition enhancementσ1 affinity (Ki = 86 nM)
Third ("Agonist 2")AGH-107Ki = 6; EC50 = 19176-foldHalogen bonding; Low basicityRequires prodrug for oral delivery
Third ("Agonist 2")AGH-192EC50 = 15>200-foldWater solubility; Oral bioavailabilityLimited in vivo data

*Range reflects species-dependent potency [4] [7] [10]

Contemporary design strategies exploit X-ray crystallographic insights into the 5-HT7 orthosteric pocket. Docking simulations reveal that "Agonist 2" chemotypes form salt bridges with Asp3.32 and halogen bonds with Ser5.42—interactions absent in first-generation ligands [10]. This precision enables engagement with 5-HT7-specific allosteric networks, opening avenues for targeting receptor dimers or biased signaling toward G12 pathways over canonical cAMP [4] [9].

Properties

Product Name

5-HT7 agonist 2

IUPAC Name

4-[4-[(2-methoxy-5-propan-2-ylphenyl)methyl]piperazin-1-yl]-1H-indole

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C23H29N3O/c1-17(2)18-7-8-23(27-3)19(15-18)16-25-11-13-26(14-12-25)22-6-4-5-21-20(22)9-10-24-21/h4-10,15,17,24H,11-14,16H2,1-3H3

InChI Key

KQLDNWDJVNJTQQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC4=C3C=CN4

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC4=C3C=CN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.